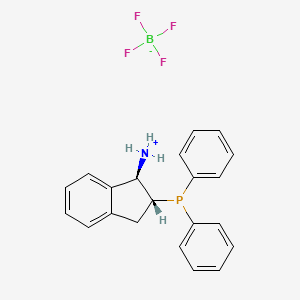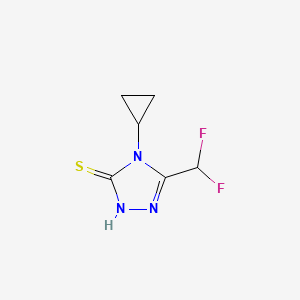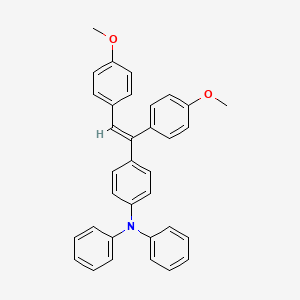
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a vinyl group flanked by two methoxyphenyl groups and an aniline moiety substituted with two phenyl groups. Its structure imparts distinct electronic and photophysical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and diphenylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and diphenylamine in the presence of a base such as potassium carbonate. This reaction forms an intermediate Schiff base.
Vinylation: The intermediate Schiff base undergoes a vinylation reaction using a vinylating agent like acetylene or a vinyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or methoxy-substituted quinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline involves its interaction with molecular targets through its electronic and steric properties. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity. The vinyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1,2-Bis(4-methoxyphenyl)ethene)-N,N-diphenylaniline: Similar structure but with an ethene linkage instead of a vinyl group.
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-dimethylaniline: Similar structure but with dimethyl substitution on the aniline moiety.
Uniqueness
4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of vinyl and methoxyphenyl groups, which impart distinct electronic properties. This uniqueness makes it valuable in applications requiring precise electronic and photophysical characteristics.
属性
分子式 |
C34H29NO2 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
4-[(Z)-1,2-bis(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-13-26(14-22-32)25-34(28-17-23-33(37-2)24-18-28)27-15-19-31(20-16-27)35(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3/b34-25- |
InChI 键 |
HNDRNGUPLFUIBL-NQUVTRGKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=C(C=C5)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


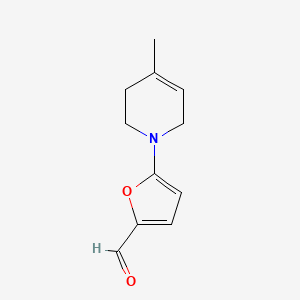


![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
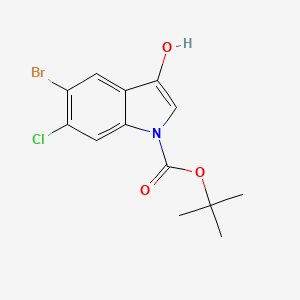
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
